molecular formula C15H23N3O B15057997 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15057997
M. Wt: 261.36 g/mol
InChI Key: NBYDBWQXKWEWCR-UHFFFAOYSA-N
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Description

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a diethylamino-substituted pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

The applications of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone may extend into medicinal chemistry, where it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by neurotransmitter systems. Its unique structure also makes it a candidate for further modification to enhance efficacy or reduce side effects. Interaction studies involving this compound could focus on its binding affinity to various receptors, particularly those related to neurotransmission. Techniques such as radiolabeled ligand binding assays or computational docking studies could provide insight into how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with this compound, which may help elucidate its unique properties.

Compound NameStructureKey Features
1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanoneStructureContains a methylamino group instead of diethylamino; potential differences in biological activity due to sterics.
2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehydeStructureFeatures a carbaldehyde instead of an ethanone; may exhibit different reactivity patterns.
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesVaried structuresInhibit c-KIT kinase; useful in cancer research; highlights variations in biological targets compared to our compound.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The diethylamino-pyridine moiety can interact with biological receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity .

Biological Activity

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, also referred to as a pyrrolidine derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 261.36 g/mol
  • CAS Number : 1352484-71-9

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of similar compounds against various bacterial strains:

CompoundMIC (mg/mL)Target Organisms
10.0039Staphylococcus aureus
20.0048Escherichia coli
30.0195Bacillus mycoides

The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Notably, compounds with similar structures have shown cytotoxic effects against different cancer cell lines:

Cell LineIC50 (µM)Reference
U-87 (glioblastoma)<10
MDA-MB-231 (breast)<20
HL-60 (leukemia)<15

In these studies, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it possesses significant radical scavenging ability, comparable to well-known antioxidants such as ascorbic acid:

CompoundDPPH Scavenging Activity (%)
1-(2-(6-(Diethylamino)...58.7
Ascorbic Acid58.2

This suggests that the compound may help mitigate oxidative stress-related damage in biological systems .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of related pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A comprehensive evaluation of pyrrolidine derivatives revealed that halogen substitutions significantly enhanced antibacterial properties. The study provided insights into structure-activity relationships that could guide further development .
  • Anticancer Evaluation : Research involving molecular docking studies confirmed that these compounds interact effectively with target proteins associated with cancer cell apoptosis, reinforcing their potential as anticancer agents .
  • Antioxidant Studies : The antioxidant activity was assessed across multiple derivatives, indicating that structural modifications could enhance efficacy. The presence of specific functional groups was linked to improved radical scavenging activities .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[6-(diethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-4-17(5-2)15-9-8-13(11-16-15)14-7-6-10-18(14)12(3)19/h8-9,11,14H,4-7,10H2,1-3H3

InChI Key

NBYDBWQXKWEWCR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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